4,4'-Diaminostilbene
Overview
Description
4,4’-Diaminostilbene is an organic compound with the molecular formula C14H14N2. It is a derivative of stilbene, characterized by the presence of two amino groups attached to the para positions of the phenyl rings. This compound is known for its applications in the production of optical brighteners and fluorescent whitening agents, which are widely used in the textile and paper industries .
Mechanism of Action
Target of Action
4,4’-Diaminostilbene, also known as (E)-4-(4-Aminostyryl)benzenamine, is a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . It is primarily used in the textile industry as a fluorescent whitening agent . The primary targets of this compound are the fibers in textiles and paper, where it binds and imparts a bright white appearance .
Mode of Action
The mode of action of 4,4’-Diaminostilbene involves its interaction with the fibers in textiles and paper. It binds to these fibers and absorbs ultraviolet light, then re-emits it as visible blue light . This blue light counteracts the yellowish tinge that can be present in white textiles and paper, resulting in a brighter, whiter appearance .
Biochemical Pathways
The biochemical pathways involved in the action of 4,4’-Diaminostilbene are primarily related to its synthesis. It is produced by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder
Pharmacokinetics
It is known to be a water-soluble solid , which may influence its distribution and interaction with textile fibers.
Result of Action
The result of the action of 4,4’-Diaminostilbene is the brightening of textiles and paper. By absorbing ultraviolet light and re-emitting it as visible blue light, it enhances the whiteness of the materials to which it is applied .
Action Environment
The action of 4,4’-Diaminostilbene can be influenced by environmental factors such as light and temperature. Its effectiveness as a fluorescent whitening agent depends on the presence of ultraviolet light, which it absorbs and re-emits as visible light . Additionally, its stability and efficacy may be affected by the pH and temperature of the dyeing process .
Biochemical Analysis
Biochemical Properties
4,4’-Diaminostilbene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with bisquaternary ammonium bases to form sparingly water-soluble, crystalline salts . Additionally, 4,4’-Diaminostilbene is used in the synthesis of dyes and optical brighteners, indicating its role in biochemical processes involving light absorption and emission .
Cellular Effects
The effects of 4,4’-Diaminostilbene on various types of cells and cellular processes are profound. It has been observed to influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism. For instance, in toxicology studies, 4,4’-Diaminostilbene was found to cause diarrhea and emaciation in high doses, indicating its impact on cellular metabolism and overall cell health . Furthermore, it has been shown to inhibit the activity of certain viruses, demonstrating its potential antiviral properties .
Molecular Mechanism
At the molecular level, 4,4’-Diaminostilbene exerts its effects through various binding interactions with biomolecules. It has been found to inhibit certain enzymes and alter gene expression. For example, it interacts with cyanuric chloride to form intermediates that can further react with aromatic amines . This interaction highlights its role in enzyme inhibition and activation, as well as its potential to influence gene expression through chemical modifications.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-Diaminostilbene over time have been studied extensively in laboratory settings. It has been found to be stable under standard conditions but can degrade under specific environmental factors such as light and temperature . Long-term studies have shown that 4,4’-Diaminostilbene can cause chronic inflammation and other adverse effects in animal models, indicating its potential long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of 4,4’-Diaminostilbene vary with different dosages in animal models. At lower doses, it has minimal impact on body weight and organ function. At higher doses, it can cause significant weight loss, diarrhea, and other toxic effects . These findings suggest that there is a threshold beyond which 4,4’-Diaminostilbene becomes toxic, highlighting the importance of dosage control in its application.
Metabolic Pathways
4,4’-Diaminostilbene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. It has been found to be non-mutagenic in certain bacterial strains, indicating its metabolic stability . Additionally, its interaction with metabolic enzymes suggests that it can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 4,4’-Diaminostilbene is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, indicating its selective distribution . This selective transport and distribution are crucial for its function as an optical brightener and its role in biochemical reactions.
Subcellular Localization
The subcellular localization of 4,4’-Diaminostilbene plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in light absorption and emission, as well as its interaction with cellular biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diaminostilbene typically involves the reduction of 4,4’-dinitrostilbene. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
Reduction of 4,4’-dinitrostilbene:
Industrial Production Methods
In industrial settings, the production of 4,4’-Diaminostilbene often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diaminostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Diaminostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
4,4’-Diaminostilbene can be compared with other similar compounds such as:
4,4’-Diaminostilbene-2,2’-disulfonic acid: This compound contains additional sulfonic acid groups, which enhance its solubility in water and its effectiveness as an optical brightener.
4,4’-Diaminodiphenylmethane: This compound has a similar structure but with a methylene bridge instead of the ethylene bridge in stilbene. It is used in the production of polyurethanes and epoxy resins.
The uniqueness of 4,4’-Diaminostilbene lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDFDWINXIWHI-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873541 | |
Record name | trans-4,4'-Diaminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-96-5, 7314-06-9 | |
Record name | 4,4'-Diaminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diaminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diaminostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4,4'-Diaminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-DIAMINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNO11XU5UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DASDSA?
A1: The molecular formula of DASDSA is C14H14N2O6S2, and its molecular weight is 370.40 g/mol.
Q2: What are the main methods for synthesizing DASDSA?
A2: DASDSA is primarily synthesized via the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA) using catalysts like palladium/carbon (Pd/C) [] or platinum/carbon (Pt/C) [].
Q3: How do catalyst promoters impact DASDSA synthesis?
A3: Catalyst promoters play a crucial role in enhancing the selectivity of DASDSA synthesis. Research shows that promoters like OVN can significantly improve the purity and yield of DASDSA during catalytic hydrogenation with a Pd/C catalyst [].
Q4: What are the primary applications of DASDSA?
A4: DASDSA is a crucial intermediate in producing various dyes and fluorescent whitening agents (FWAs) [, , ]. These FWAs find applications in textiles, paper, detergents, and plastics to enhance their brightness and whiteness.
Q5: How does DASDSA contribute to the performance of FWAs?
A5: DASDSA-derived FWAs improve the fastness and degree of fixation, leading to brighter whites and enhanced color brilliance in various materials []. Notably, these FWAs function at lower dyeing temperatures (around 60°C) compared to traditional agents, contributing to energy and cost savings [].
Q6: Can DASDSA be used to create pH-sensitive systems?
A6: Yes, a derivative of DASDSA with the chemical formula C26H18N4S2O10Na2 acts as an acid-base indicator dye, enabling the creation of flexible pH-sensitive systems operating in the pH range of 6.0 to 9.0 [].
Q7: Does incorporating DASDSA into nanocomposites affect its properties?
A7: When intercalated into layered double hydroxides (LDHs), DASDSA's UV absorption capacity increases, and its catalytic activity for the air oxidation of castor oil significantly decreases []. This highlights the potential of DASDSA-based nanocomposites in UV-blocking materials.
Q8: Are there any applications of DASDSA in asphalt materials?
A8: Research suggests that a host-guest Schiff base derived from DASDSA, when incorporated into Zn-Al layered double hydroxides, exhibits enhanced UV-blocking properties in asphalt materials []. This innovation holds promise for extending the lifespan of asphalt in road construction.
Q9: How does the sulfonation degree of DASDSA derivatives influence their bleed fastness in paper?
A9: Studies indicate that DASDSA derivatives with a higher degree of sulfonation tend to bleed more in aqueous solvents, while those with a lower degree bleed more in alcohol solutions []. This knowledge is crucial for selecting appropriate FWAs for specific applications.
Q10: What are the environmental concerns associated with DASDSA and its derivatives?
A10: While DASDSA itself hasn't been extensively studied for environmental impact, its derivatives, particularly FWAs, raise concerns. Their presence in industrial effluents and potential release into aquatic environments necessitate effective treatment methods [, ].
Q11: Are there methods for removing DASDSA-related compounds from wastewater?
A11: Several methods have been explored for treating DASDSA-containing wastewater, including electrochemical oxidation coupled with adsorption by granular activated carbon [] and adsorption onto macroporous resins []. These methods aim to reduce chemical oxygen demand (COD) and remove color from the wastewater.
Q12: What are the potential health effects of occupational exposure to DASDSA?
A12: Studies on workers exposed to DASDSA have reported potential links to decreased libido, impotence, and altered reproductive hormone levels, including lower testosterone levels [, , ]. These findings highlight the need for further investigation into the potential endocrine-disrupting effects of DASDSA and the importance of workplace safety measures.
Q13: What analytical methods are used to determine DASDSA and its derivatives?
A13: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as fluorescence detection (HPLC-FLD) and photodiode array detection (HPLC-PDA), is commonly used to identify and quantify DASDSA and its derivatives in various matrices [, , ].
Q14: How is the quality of commercially available DASDSA ensured?
A14: The quality of commercial DASDSA is controlled by specific standards such as HG/T 2279—2011 []. This standard outlines essential technical indexes, including limits on acid impurities, iron content, ash content, and total amino content to ensure product consistency and purity.
Q15: How is computational chemistry employed in DASDSA research?
A15: Density functional theory (DFT) calculations are used to understand the adsorption behavior of DASDSA derivatives on silver nanoparticles, providing insights into their SERS (Surface-Enhanced Raman Spectroscopy) spectra and charge-transfer mechanisms [, ]. This knowledge aids in developing sensitive detection methods and understanding the compound's behavior in different environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.